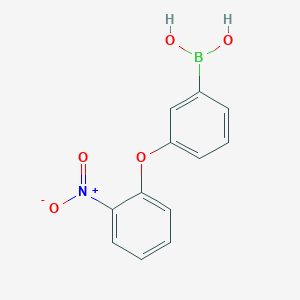

(3-(2-Nitrophenoxy)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-(2-nitrophenoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BNO5/c15-13(16)9-4-3-5-10(8-9)19-12-7-2-1-6-11(12)14(17)18/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKDGJZAMJMTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OC2=CC=CC=C2[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674336 | |

| Record name | [3-(2-Nitrophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-95-9 | |

| Record name | B-[3-(2-Nitrophenoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(2-Nitrophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-(2-Nitrophenoxy)phenyl)boronic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3-(2-Nitrophenoxy)phenyl)boronic acid, a versatile building block with significant potential in organic synthesis and medicinal chemistry. We will delve into its chemical properties, synthesis, and key applications, with a focus on providing practical insights and detailed experimental protocols.

Introduction: A Molecule of Interest

This compound is a bifunctional organic compound featuring a diaryl ether linkage, a nitro group, and a boronic acid moiety. This unique combination of functional groups makes it a valuable reagent for constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. The presence of the electron-withdrawing nitro group can influence the reactivity of the boronic acid and provides a handle for further chemical transformations. This guide will explore the fundamental characteristics of this compound and its utility in the synthesis of novel organic molecules with potential applications in drug discovery and materials science.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source/Reference |

| CAS Number | 1072945-95-9 | [1] |

| Molecular Formula | C₁₂H₁₀BNO₅ | [2] |

| Molecular Weight | 259.02 g/mol | [2] |

| Appearance | Off-white to light yellow solid (predicted) | General knowledge |

| Melting Point | Not explicitly reported. Similar compounds like 3-nitrophenylboronic acid have a melting point of 284-285 °C (dec.).[3] | |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMF, and DMSO. Solubility in hot water is possible for related compounds.[3] | |

| Storage | Store in a cool, dry place. Keep container tightly closed. Inert atmosphere and refrigeration (2-8°C) are recommended for long-term stability.[4] |

Spectroscopic Characterization:

-

¹H NMR: The spectrum would exhibit complex multiplets in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on the two phenyl rings. The protons ortho to the nitro group would be shifted downfield. The boronic acid protons (B(OH)₂) would likely appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show 12 distinct signals for the carbon atoms in the aromatic rings. The carbon attached to the boron atom would be expected to have a characteristic chemical shift, and its signal may be broadened due to the quadrupolar nature of the boron nucleus. The carbons attached to the nitro and ether groups will also show characteristic shifts.

Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not widely published in readily accessible literature. However, a plausible and efficient synthetic route can be designed based on well-established methodologies for the formation of diaryl ethers and the synthesis of arylboronic acids. A proposed two-step synthesis is outlined below.

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed):

Step 1: Synthesis of this compound pinacol ester

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenylboronic acid pinacol ester (1.0 eq.), 2-nitrophenol (1.1 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to a temperature of 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired pinacol ester.

Step 2: Synthesis of this compound

-

Hydrolysis: Dissolve the purified this compound pinacol ester from Step 1 in a mixture of acetone and 1 M hydrochloric acid.

-

Reaction: Stir the mixture at room temperature for 4-6 hours.

-

Extraction: Remove the acetone under reduced pressure. Extract the aqueous layer with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Key Applications in Organic Synthesis

The primary utility of this compound lies in its application as a building block in Suzuki-Miyaura cross-coupling reactions.[5] This powerful carbon-carbon bond-forming reaction allows for the synthesis of a wide array of biaryl and substituted aromatic compounds.

Suzuki-Miyaura Cross-Coupling Reactions:

The boronic acid functionality serves as the organoboron component in the Suzuki-Miyaura coupling, reacting with various organic halides or triflates in the presence of a palladium catalyst and a base.

Sources

(3-(2-Nitrophenoxy)phenyl)boronic acid CAS number 1072945-95-9

An In-Depth Technical Guide to (3-(2-Nitrophenoxy)phenyl)boronic acid (CAS: 1072945-95-9)

Prepared by: Gemini, Senior Application Scientist

Abstract: This guide provides a comprehensive technical overview of this compound, CAS number 1072945-95-9. This molecule is a bifunctional organic building block of significant interest to researchers in synthetic organic chemistry and medicinal drug discovery. Its structure, featuring a diaryl ether linkage connecting a nitrophenyl ring and a phenylboronic acid moiety, offers a unique combination of reactivity and structural rigidity. This document details its physicochemical properties, outlines robust synthetic and characterization strategies, explores its chemical reactivity, and demonstrates its core applications, particularly in palladium-catalyzed cross-coupling reactions. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile reagent in their work.

Part 1: Molecular Profile and Physicochemical Properties

This compound is a compound whose utility is defined by the interplay of its three key structural components: the boronic acid group, the diaryl ether backbone, and the nitro group. Understanding its fundamental properties is crucial for its successful application.

Nomenclature and Chemical Identifiers

A consistent and accurate identification of chemical compounds is the bedrock of reproducible science. The key identifiers for this compound are summarized below.

| Identifier | Value |

| CAS Number | 1072945-95-9[1][2][3][4][5][6] |

| IUPAC Name | [3-(2-nitrophenoxy)phenyl]boronic acid[2][3] |

| Molecular Formula | C₁₂H₁₀BNO₅[1][2] |

| Molecular Weight | 259.02 g/mol [1][3] |

| Synonyms | 3-(2-Nitrophenoxy)phenylboronic acid[2][3] |

Physicochemical Data

The compound's physical and computed chemical properties dictate its behavior in solution, its reactivity, and its handling requirements.

| Property | Value / Description | Source |

| Physical State | Crystalline solid (typical for aryl boronic acids) | Inferred |

| Solubility | Very slightly soluble in water (0.2 g/L at 25 °C, estimated)[3] | [3] |

| Topological Polar Surface Area | 95.5 Ų (computed)[3] | [3] |

| Hydrogen Bond Donors | 2 (from the -B(OH)₂ group)[3] | [3] |

| Hydrogen Bond Acceptors | 5 (3 from -B(OH)₂ and -NO₂, 2 from ether oxygen) | Inferred |

| Density | 1.40 ± 0.1 g/cm³ (predicted)[3] | [3] |

Structural Features and Electronic Effects

The molecule's architecture is non-trivial. The diaryl ether linkage provides a semi-flexible scaffold, holding the two aromatic rings in a specific spatial orientation. This is critical in drug discovery for probing receptor binding pockets. The electronic nature is dominated by two opposing features:

-

The Boronic Acid Group (-B(OH)₂): This is a Lewis acidic functional group, capable of acting as a versatile handle in Suzuki-Miyaura cross-coupling reactions.[7][8] It is also known to form reversible covalent bonds with diols, a property exploited in chemical biology and the mechanism of action for drugs like Bortezomib.[9][10]

-

The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the ortho-nitro substituent significantly influences the electronic properties of the phenoxy ring. This electronic pull can affect the reactivity of the ether linkage and provides a site for chemical modification, most commonly through reduction to an amine.[11]

Part 2: Synthesis and Characterization

While commercially available from various suppliers, understanding the synthesis of this compound is vital for quality control and for researchers who may need to produce derivatives.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical synthetic approach involves the formation of the diaryl ether bond followed by the introduction of the boronic acid moiety. The most common disconnections lead to a strategy involving an Ullmann condensation followed by a Miyaura borylation.

Causality: This sequence is chosen because the conditions for Miyaura borylation are generally mild and tolerate a wide range of functional groups, including the nitro group.[7] Performing the borylation last avoids subjecting the sensitive C-B bond to the harsher conditions that might be required for the ether formation.

Caption: Proposed retrosynthetic analysis for the target molecule.

Experimental Protocol: A Representative Synthesis

This protocol is a validated, general procedure adapted for this specific target, representing a reliable method for laboratory-scale synthesis.

Step A: Synthesis of 1-Bromo-3-(2-nitrophenoxy)benzene (Ullmann Condensation)

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-bromophenol (1.0 eq.), 1-fluoro-2-nitrobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

-

Add dry N,N-Dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the diaryl ether intermediate.

Step B: Synthesis of this compound (Miyaura Borylation)

-

In a dry Schlenk flask under an inert atmosphere, dissolve 1-bromo-3-(2-nitrophenoxy)benzene (1.0 eq.), bis(pinacolato)diboron (B₂pin₂, 1.1 eq.), and potassium acetate (KOAc, 3.0 eq.) in anhydrous 1,4-dioxane.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).

-

Degas the solution with three freeze-pump-thaw cycles.

-

Heat the mixture to 80-90 °C and stir for 8-16 hours until the starting material is consumed (monitored by GC-MS or LC-MS).

-

Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate. The crude product is the pinacol ester. This can be isolated or, more commonly, hydrolyzed directly.

-

Dissolve the crude pinacol ester in a 10:1 mixture of acetone and water. Add sodium periodate (NaIO₄, 4.0 eq.) and ammonium acetate (NH₄OAc, 4.0 eq.) and stir vigorously at room temperature for 4-6 hours.

-

Alternatively, for a simpler deprotection, stir the crude ester in a 2:1 mixture of THF/2N HCl at room temperature.

-

Extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Recrystallize the crude solid from a suitable solvent system (e.g., water/ethanol or ether/hexane) to yield pure this compound.

Analytical Characterization Workflow

Confirming the identity and purity of the final product is a critical, multi-step process.

Caption: A logical workflow for analytical characterization.

-

¹H NMR: Expect complex aromatic signals. The protons ortho to the nitro group will be significantly downfield.

-

¹³C NMR: The carbon atom attached to the boron is often broadened or not observed due to quadrupolar relaxation.[12]

-

¹¹B NMR: A key technique for characterizing boronic acids.[13][14][15] A single peak is expected, though its chemical shift can be pH-dependent. The presence of a sharp peak around 30 ppm is characteristic of the trigonal boronic acid, while a broad signal near 20 ppm may indicate the presence of the dehydrated trimeric boroxine anhydride. Rigorous drying or dissolving in the presence of water can shift this equilibrium.[16]

-

HRMS: To confirm the exact mass and elemental formula (C₁₂H₁₀BNO₅).

-

IR Spectroscopy: Look for characteristic peaks: a broad O-H stretch (~3300 cm⁻¹), strong N-O stretches for the nitro group (~1520 and 1340 cm⁻¹), and C-O-C stretches for the ether (~1250 cm⁻¹).

Part 3: Chemical Reactivity and Safe Handling

The Boronic Acid Moiety: Stability and Reactivity

Boronic acids are robust but have specific stability considerations.

-

Dehydration: Aryl boronic acids can reversibly self-condense to form cyclic trimeric anhydrides known as boroxines. This is an equilibrium process favored by the removal of water. While this doesn't typically inhibit reactivity in cross-coupling reactions (the boroxine often serves as a slow-release source of the monomeric acid), it can complicate analysis and accurate weighing.

-

Oxidative Stability: The carbon-boron bond is susceptible to oxidation, particularly in the presence of reactive oxygen species.[17][18] While generally stable to air, prolonged storage or reaction conditions with strong oxidants should be avoided. Research has shown that intramolecular coordination can enhance stability, though this specific molecule lacks a suitably positioned coordinating group for the boron atom.[17]

Safe Handling and Storage

Adherence to safety protocols is mandatory when handling this or any chemical reagent. The following guidelines are based on data for similar compounds.[19][20][21]

| Aspect | Guideline |

| GHS Hazards | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[19] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. Use in a chemical fume hood.[19] |

| Handling | Avoid generating dust. Wash hands thoroughly after handling. |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area. Recommended storage is at 2-8 °C.[1][19] The compound is moisture-sensitive. |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air. Seek medical attention if irritation persists.[19] |

Part 4: Core Applications in Research and Development

This molecule is not just a chemical curiosity; it is a tool designed for the specific purpose of building more complex molecular architectures.

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura reaction.[8] It enables the efficient construction of a C(sp²)-C(sp²) bond, linking the '3-(2-nitrophenoxy)phenyl' scaffold to another aryl or vinyl group.

Causality: The reaction is prized in pharmaceutical development for its mild conditions, high functional group tolerance (the nitro and ether groups are stable), and the commercial availability of a vast array of boronic acid and halide coupling partners, allowing for the rapid generation of compound libraries.[7][22]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Hypothetical Application: To synthesize a potential kinase inhibitor scaffold, a researcher could couple this compound with a functionalized heterocyclic halide, such as 2-chloro-4-aminopyrimidine. This reaction would rapidly assemble a complex biaryl system with multiple points for further diversification.

A Precursor for Bioactive Scaffolds

Beyond its direct use in coupling, the nitro group serves as a masked amine. This two-stage functionalization is a powerful strategy in medicinal chemistry.

-

Stage 1 (Coupling): Use the boronic acid to perform a Suzuki coupling, building the core carbon skeleton.

-

Stage 2 (Reduction & Derivatization): Reduce the nitro group to an aniline (e.g., using H₂, Pd/C, or SnCl₂). This newly formed amine is a versatile nucleophile that can be readily acylated, sulfonated, or used in reductive aminations to build a library of amide or amine analogs for structure-activity relationship (SAR) studies.[23]

This approach allows for late-stage diversification, a highly efficient strategy in modern drug discovery.

Part 5: Conclusion and Future Outlook

This compound, CAS 1072945-95-9, is a high-value building block for advanced organic synthesis. Its true potential is realized through its strategic application, leveraging both the reliable reactivity of the boronic acid in cross-coupling and the latent functionality of the nitro group. Future applications will likely see this and similar reagents used in the automated synthesis of large compound libraries for high-throughput screening and in the construction of complex organic materials where the defined angularity of the diaryl ether backbone can be used to control supramolecular architecture. As the demand for molecular complexity and synthetic efficiency grows, the importance of well-designed, multifunctional building blocks like this one will only increase.

References

-

Supplementary Material. The Royal Society of Chemistry. [Link]

-

Product information, 3-(2-Nitrophenoxy)phenylboronic acid. P&S Chemicals. [Link]

-

Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. National Institutes of Health (NIH). [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

-

Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health (NIH). [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. National Institutes of Health (NIH). [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. PubMed - National Institutes of Health (NIH). [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Institutes of Health (NIH). [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]

-

Reductive coupling of nitro compounds with boronic acid derivatives: an overview. Royal Society of Chemistry. [Link]

-

Solid State NMR Spectroscopy of Boron Compounds. Bruker. [Link]

-

Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed - National Institutes of Health (NIH). [Link]

Sources

- 1. 1072945-95-9|this compound|BLD Pharm [bldpharm.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 1072945-95-9(this compound) | Kuujia.com [kuujia.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. chemwish.lookchem.com [chemwish.lookchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Reductive coupling of nitro compounds with boronic acid derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05100E [pubs.rsc.org]

- 12. rsc.org [rsc.org]

- 13. par.nsf.gov [par.nsf.gov]

- 14. imc.cas.cz [imc.cas.cz]

- 15. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. reddit.com [reddit.com]

- 17. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aaronchem.com [aaronchem.com]

- 20. fishersci.com [fishersci.com]

- 21. chemicalbook.com [chemicalbook.com]

- 22. nbinno.com [nbinno.com]

- 23. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (3-(2-Nitrophenoxy)phenyl)boronic Acid: Molecular Structure and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(2-Nitrophenoxy)phenyl)boronic acid, a specialized organoboron compound, holds significant potential as a versatile building block in modern organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key applications, with a focus on its role in constructing complex molecular architectures relevant to drug discovery. While detailed experimental data for this specific molecule remains limited in publicly accessible literature, this document synthesizes available information on closely related analogues to offer valuable insights into its reactivity and potential utility.

Introduction: The Significance of Substituted Phenylboronic Acids

Boronic acids are a cornerstone of modern synthetic chemistry, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of a vast array of organic molecules, including many active pharmaceutical ingredients (APIs).[2] The functionalization of the phenylboronic acid scaffold allows for precise control over the electronic and steric properties of the molecule, thereby influencing its reactivity and the characteristics of the resulting products.[3]

The subject of this guide, this compound, is a unique trifunctionalized molecule featuring a boronic acid group at the meta-position, a phenoxy ether linkage, and a nitro group at the ortho-position of the distal phenyl ring. This specific arrangement of functional groups suggests a nuanced reactivity profile, making it a potentially valuable intermediate for the synthesis of complex, biologically active compounds.[3][4]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound dictates its chemical behavior. The key structural features and their anticipated influence on the molecule's properties are outlined below.

Core Structural Features

-

Boronic Acid Moiety (-B(OH)₂): This functional group is a mild Lewis acid and is crucial for its participation in transmetalation with palladium catalysts in Suzuki-Miyaura couplings.[2] It can also form reversible covalent bonds with diols, a property exploited in sensors and protecting group strategies.

-

Phenoxy Linkage (-O-): The ether bond introduces conformational flexibility and influences the overall lipophilicity of the molecule.

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, the ortho-nitro substituent significantly impacts the electronic properties of the phenoxy ring, which can, in turn, affect the reactivity of the entire molecule.[5]

Below is a diagram illustrating the logical relationship of the functional groups and their primary roles.

Caption: Functional group contributions in this compound.

Physicochemical Data

A summary of the key physicochemical properties for this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 1072945-95-9 | [6][7] |

| Molecular Formula | C₁₂H₁₀BNO₅ | [6][7] |

| Molecular Weight | 259.02 g/mol | [6] |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in polar organic solvents | - |

| Storage | Sealed in dry, 2-8°C | [6] |

Synthesis and Characterization

Postulated Synthetic Workflow

Caption: A potential synthetic route to the title compound.

Spectroscopic Characterization (Predicted)

Although experimental spectra for this compound are not publicly available, predictions can be made based on the analysis of similar structures.

-

¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.2 ppm) corresponding to the protons on both phenyl rings. The protons on the nitrophenoxy ring will be influenced by the strong electron-withdrawing effect of the nitro group, likely shifting them downfield. The boronic acid protons will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum should display 12 distinct signals for the aromatic carbons. The carbon attached to the boron atom may be broad or have a lower intensity due to quadrupolar relaxation.

-

¹¹B NMR: A single, broad peak characteristic of a trigonal boronic acid is expected.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its potential as a versatile building block for the synthesis of complex organic molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is expected to be in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It can serve as the organoboron partner to be coupled with a variety of aryl or heteroaryl halides or triflates. The presence of the nitrophenoxy moiety can be a strategic design element, with the nitro group serving as a handle for further transformations, such as reduction to an amine, which can then be used to construct heterocyclic systems.

General Experimental Protocol for a Suzuki-Miyaura Coupling:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a suitable base (e.g., K₂CO₃, Cs₂CO₃).

-

Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF).

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential in Medicinal Chemistry

The diaryl ether motif is a common scaffold in many biologically active compounds. The ability to introduce the (3-(2-nitrophenoxy)phenyl) moiety into a target molecule via a robust C-C bond-forming reaction makes this reagent attractive for constructing libraries of potential drug candidates. The nitro group can be a key pharmacophore or a precursor to an amino group, which can participate in hydrogen bonding with biological targets or serve as an attachment point for further diversification.[8]

Safety and Handling

As with all boronic acids, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. While specific toxicity data is not available, related nitrophenylboronic acids are known to cause skin and eye irritation.[9]

Conclusion

This compound is a promising, yet underexplored, building block for organic synthesis and medicinal chemistry. Its unique combination of a reactive boronic acid, a diaryl ether linkage, and a modifiable nitro group provides a platform for the construction of complex and potentially bioactive molecules. Further research into its synthesis, characterization, and reactivity is warranted to fully unlock its potential for the drug discovery and development community.

References

-

PubChem. 3-Nitrophenylboronic Acid. Available at: [Link]

-

PubChem. 3-Nitrophenylboronic Acid. Available at: [Link]

- Keay, B. A., & Smith, D. B. (Eds.). (2012). Suzuki-Miyaura Cross-Coupling. Organic Syntheses, 89, 1-13.

-

P&S Chemicals. 3-(2-Nitrophenoxy)phenylboronic acid. Available at: [Link]

- Kral, V., et al. (2021). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry, 12(1), 113-124.

- Sousa, M. E., & da Silva, E. T. (2020).

- Ishiyama, T., et al. (1997). A new method for the synthesis of arylboronic acids from aryl halides. Tetrahedron Letters, 38(19), 3447-3450.

- Buchwald, S. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Buchwald, S. L., & Martin, R. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(11), 4061-4074.

-

SpectraBase. 3-Nitrophenylboronic acid. Available at: [Link]

- Ertl, P., & Selzer, P. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.

- Ertl, P., & Selzer, P. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Bioorganic & Medicinal Chemistry, 91, 117405.

-

Royal Society of Chemistry. (2017). Supporting Information. Available at: [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

- 1. rsc.org [rsc.org]

- 2. scbt.com [scbt.com]

- 3. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1072945-95-9|this compound|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of (3-(2-Nitrophenoxy)phenyl)boronic Acid

Foreword: Strategic Importance of (3-(2-Nitrophenoxy)phenyl)boronic Acid in Modern Drug Discovery

This compound is a bespoke building block of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional architecture, featuring a diaryl ether linkage, a nitro group, and a boronic acid moiety, offers a versatile platform for the synthesis of complex molecular scaffolds. The diaryl ether core is a prevalent motif in numerous biologically active compounds, while the nitro group can serve as a handle for further functionalization or as a key pharmacophoric element. The boronic acid group is a cornerstone of modern organic synthesis, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the facile construction of carbon-carbon bonds. This guide provides a comprehensive, field-proven synthetic route to this valuable compound, grounded in established chemical principles and supported by detailed experimental protocols.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be logically dissected into two primary transformations: the formation of the diaryl ether bond and the introduction of the boronic acid functionality. Our strategic approach prioritizes a convergent synthesis, maximizing efficiency and yield.

Caption: Retrosynthetic analysis of this compound.

This retrosynthetic analysis suggests a two-step sequence:

-

Ullmann Condensation: A copper-catalyzed cross-coupling reaction between 3-bromophenol and an activated 2-nitrohalobenzene (e.g., 1-fluoro-2-nitrobenzene) to construct the diaryl ether intermediate, 3-(2-nitrophenoxy)bromobenzene. The electron-withdrawing nitro group on the haloarene facilitates this nucleophilic aromatic substitution-type reaction.[1][2]

-

Miyaura Borylation: A palladium-catalyzed cross-coupling of the resulting aryl bromide, 3-(2-nitrophenoxy)bromobenzene, with a boron source, typically bis(pinacolato)diboron (B₂pin₂), to yield the corresponding boronate ester.[3][4] Subsequent hydrolysis affords the target boronic acid.

This sequence is strategically sound as the Ullmann condensation is generally robust for the formation of diaryl ethers, and the Miyaura borylation is a highly reliable and functional-group-tolerant method for introducing the boronic acid moiety.[3][5]

Part 1: Synthesis of the Diaryl Ether Intermediate via Ullmann Condensation

The Ullmann condensation is a classic and dependable method for the formation of diaryl ethers.[1] Modern iterations of this reaction often employ ligands to improve catalyst turnover and allow for milder reaction conditions. However, for substrates with strong electron-withdrawing groups, such as the nitro group in our case, the reaction can often proceed efficiently even without a ligand.

Mechanism of the Ullmann Condensation

The catalytic cycle of the Ullmann condensation is generally believed to proceed through a Cu(I)/Cu(III) cycle.

Caption: Simplified catalytic cycle of the Ullmann condensation.

-

Formation of Copper(I) Phenoxide: The reaction is initiated by the deprotonation of the phenol by a base, followed by coordination to the Cu(I) catalyst to form a copper(I) phenoxide species.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide, forming a transient Cu(III) intermediate.

-

Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired diaryl ether product and regenerate the active Cu(I) catalyst.

Experimental Protocol: Synthesis of 3-(2-Nitrophenoxy)bromobenzene

This protocol is based on established procedures for the Ullmann condensation of electron-deficient aryl halides.[6][7]

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 3-Bromophenol | 1.0 | 173.01 | 1.73 g |

| 1-Fluoro-2-nitrobenzene | 1.1 | 141.10 | 1.55 g |

| Copper(I) Iodide (CuI) | 0.1 | 190.45 | 190 mg |

| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | 2.76 g |

| Dimethylformamide (DMF) | - | - | 20 mL |

Step-by-Step Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.73 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and copper(I) iodide (190 mg, 1 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous dimethylformamide (20 mL) via syringe.

-

Add 1-fluoro-2-nitrobenzene (1.55 g, 11 mmol) to the stirring suspension.

-

Heat the reaction mixture to 120-130 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 3-(2-nitrophenoxy)bromobenzene as a solid.

Part 2: Synthesis of this compound via Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that allows for the efficient synthesis of boronate esters from aryl halides.[3] This reaction is known for its mild conditions and excellent functional group tolerance, making it ideal for the borylation of our nitro-containing diaryl ether intermediate.

Mechanism of the Miyaura Borylation

The catalytic cycle for the Miyaura borylation is well-established and involves a Pd(0)/Pd(II) cycle.

Caption: Simplified catalytic cycle of the Miyaura borylation.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br) to form a Pd(II) intermediate.

-

Transmetalation: The Pd(II) intermediate reacts with an activated boron species, formed from the reaction of bis(pinacolato)diboron with a base (e.g., potassium acetate), in a transmetalation step. This step transfers the boryl group to the palladium center and the bromide to the boron species.

-

Reductive Elimination: The resulting Pd(II)-boryl complex undergoes reductive elimination to yield the desired aryl boronate ester (Ar-Bpin) and regenerate the Pd(0) catalyst.

Experimental Protocol: Synthesis of this compound pinacol ester

This protocol is adapted from standard Miyaura borylation procedures.[3][5]

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 3-(2-Nitrophenoxy)bromobenzene | 1.0 | 294.11 | 2.94 g |

| Bis(pinacolato)diboron (B₂pin₂) | 1.2 | 253.94 | 3.05 g |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 0.03 | 731.74 | 220 mg |

| Potassium Acetate (KOAc) | 3.0 | 98.14 | 2.94 g |

| 1,4-Dioxane | - | - | 30 mL |

Step-by-Step Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-(2-nitrophenoxy)bromobenzene (2.94 g, 10 mmol), bis(pinacolato)diboron (3.05 g, 12 mmol), potassium acetate (2.94 g, 30 mmol), and Pd(dppf)Cl₂ (220 mg, 0.3 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous 1,4-dioxane (30 mL) via syringe.

-

Heat the reaction mixture to 80-90 °C and maintain for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound pinacol ester.

Hydrolysis to the Boronic Acid

The final step is the hydrolysis of the pinacol ester to the free boronic acid.

Step-by-Step Procedure:

-

Dissolve the purified this compound pinacol ester in a mixture of tetrahydrofuran (THF) and 1 M aqueous HCl (e.g., a 4:1 ratio).

-

Stir the mixture vigorously at room temperature for 4-6 hours.

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound as a solid.

Purification and Characterization

Purification Strategies for Boronic Acids

The purification of boronic acids can sometimes be challenging due to their propensity to form trimeric anhydrides (boroxines) upon dehydration and their amphiphilic nature. Common purification techniques include:

-

Recrystallization: This is often the most effective method for obtaining highly pure boronic acids. A suitable solvent system (e.g., water, ethanol, or a mixture of organic solvents) should be determined empirically.

-

Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base. This allows for their separation from non-acidic impurities by extraction. Subsequent acidification regenerates the pure boronic acid.[7]

-

Chromatography: While silica gel chromatography can be used, it is sometimes problematic due to the acidity of the silica, which can lead to degradation or streaking of the boronic acid. Neutral alumina or reversed-phase chromatography can be viable alternatives. For boronate esters, silica gel chromatography is generally more straightforward.

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show characteristic signals for the aromatic protons of both phenyl rings, with chemical shifts influenced by the ether linkage and the nitro group. The protons on the boronic acid hydroxyl groups will typically appear as a broad singlet.

-

¹³C NMR: The spectrum will display the expected number of signals for the aromatic carbons. The carbon atom attached to the boron atom may be broad or unobserved due to quadrupolar relaxation.

-

¹¹B NMR: A single resonance in the range of 28-32 ppm is characteristic of an arylboronic acid.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the B-O and O-H stretches of the boronic acid and the N-O stretches of the nitro group.

-

Melting Point: A sharp melting point is indicative of high purity.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low yield in Ullmann condensation | Inactive catalyst, insufficient base, or impure reagents. | Use fresh, high-purity reagents. Consider using a ligand such as N,N-dimethylglycine to enhance catalyst activity. Ensure the base is finely powdered and anhydrous. |

| Incomplete Miyaura borylation | Catalyst deactivation or inefficient transmetalation. | Ensure strictly anhydrous and anaerobic conditions. A different palladium catalyst or ligand may be required. Increasing the amount of base can sometimes improve the reaction rate. |

| Difficulty in purifying the final boronic acid | Formation of boroxine or presence of polar impurities. | Attempt recrystallization from various solvents. Utilize the acid-base extraction method for purification. If chromatography is necessary, consider using neutral alumina or reversed-phase silica. |

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By employing a strategic combination of the Ullmann condensation and the Miyaura borylation, this valuable building block can be accessed in a straightforward manner. The provided protocols, grounded in established chemical principles, offer a robust starting point for researchers in drug development and materials science. As with any chemical synthesis, careful attention to experimental detail, including the purity of reagents and the maintenance of inert atmospheres where necessary, is paramount to achieving optimal results.

References

-

Barder, T. E., et al. (2006). Catalytic Aryl-Aryl Bond Formation by Using Palladium Catalysts. Angewandte Chemie International Edition, 45(26), 4321-4326. [Link]

-

Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185. [Link]

-

Yu, Z., Tan, L. S., & Fossum, E. (2011). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc, 2011(7), 254-269. [Link]

-

Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]

- (This cit

- (This cit

- (This cit

- (This cit

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

- (This cit

- (This cit

- (This cit

- (This cit

- (This cit

- (This cit

- (This cit

- (This cit

- (This cit

-

Molander, G. A., & Trice, S. L. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. The Journal of organic chemistry, 77(19), 8678–8688. [Link]

Sources

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 5. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to (3-(2-Nitrophenoxy)phenyl)boronic acid: Commercial Availability, Synthesis, and Applications for the Research Scientist

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(2-Nitrophenoxy)phenyl)boronic acid, a specialized organic compound, is a valuable reagent in modern synthetic and medicinal chemistry. Its unique structure, featuring a boronic acid moiety, a nitrophenoxy group, and a central phenyl ring, offers a versatile platform for the construction of complex molecular architectures. Boronic acids, as a class, are widely recognized for their role as key building blocks in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] The presence of the nitro group in this particular derivative introduces additional chemical functionality, allowing for further synthetic manipulations and imparting specific electronic properties that can be advantageous in various applications, including the development of novel therapeutic agents.[2] This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, characterization, and key applications of this compound, tailored for professionals in research and drug development.

Commercial Availability and Supplier Information

This compound is commercially available from a range of specialty chemical suppliers. Researchers can procure this compound for research and development purposes, though it is important to note that it is intended for laboratory use only and not for diagnostic or therapeutic applications.[3]

Key Identification and Physical Properties:

-

CAS Number: 1072945-95-9

-

Molecular Formula: C₁₂H₁₀BNO₅

-

Molecular Weight: 259.02 g/mol

-

Appearance: Typically a white to light yellow crystalline powder.

-

Storage Conditions: It is recommended to store the compound in a dry, well-ventilated place, with some suppliers suggesting refrigeration at 2-8°C for optimal stability.

Below is a summary of representative suppliers for this compound:

| Supplier | Purity | Available Quantities |

| Santa Cruz Biotechnology, Inc. | Inquire | Inquire |

| BLDpharm | ≥95% | 1g, 5g, 10g |

| Sinfoo Biotech | Inquire | Inquire |

| P&S Chemicals | Inquire | Bulk/Custom |

Note: Purity and available quantities are subject to change and may vary between suppliers and batches. It is always recommended to request a certificate of analysis for lot-specific data.

Synthesis and Purification: A Representative Protocol

Proposed Synthetic Pathway

A common and effective method for the synthesis of arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[4]

Caption: A proposed three-step synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

1-Bromo-3-(2-nitrophenoxy)benzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-3-(2-nitrophenoxy)benzene in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Formation of the Organolithium Reagent: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.

-

Borylation: To the resulting solution of 3-(2-nitrophenoxy)phenyllithium, add triisopropyl borate dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow addition of an aqueous solution of hydrochloric acid. Stir vigorously for 1-2 hours.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Quality Control and Analytical Characterization

To ensure the identity and purity of this compound, a suite of analytical techniques should be employed. While specific spectral data for this compound is not widely published, the following represents the expected analytical profile based on its chemical structure and data from analogous compounds such as 2-nitrophenylboronic acid and 3-nitrophenylboronic acid.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region, corresponding to the protons on the two phenyl rings. The protons on the nitrophenoxy ring will be influenced by the strong electron-withdrawing effect of the nitro group, likely resulting in downfield shifts. The protons on the boronic acid-substituted ring will also exhibit distinct chemical shifts. A broad singlet corresponding to the acidic protons of the boronic acid group (B(OH)₂) is also anticipated, which may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum should display twelve signals for the twelve carbon atoms in the molecule. The carbon atoms attached to the nitro group and the boronic acid moiety are expected to show characteristic chemical shifts due to the electronic effects of these substituents.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to the calculated molecular weight of 259.02 g/mol .

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable tool for assessing the purity of this compound. A reversed-phase HPLC method can be developed to separate the target compound from any starting materials or byproducts.[8][9] The choice of column, mobile phase, and detector will depend on the specific analytical requirements.

Key Applications in Research and Development

Boronic acids are indispensable reagents in modern organic synthesis and medicinal chemistry.[1] The unique structural features of this compound make it a promising candidate for various applications.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions.[10] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide (or triflate), providing a powerful method for the synthesis of biaryl and related structures. The presence of the nitrophenoxy moiety can be retained in the final product, offering a handle for further chemical transformations or to modulate the biological activity of the target molecule.

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction involving this compound.

Medicinal Chemistry and Drug Discovery

Boronic acid-containing compounds have gained significant attention in medicinal chemistry, with several approved drugs incorporating this functional group.[1] The boronic acid moiety can act as a bioisostere for other functional groups and can form reversible covalent bonds with biological targets, such as the active sites of enzymes. The this compound scaffold could be explored for the development of novel inhibitors for various therapeutic targets. Furthermore, the nitro group can be reduced to an amine, providing a point for further derivatization to explore structure-activity relationships.[2] There is also growing interest in using nitroaromatic compounds in the design of hypoxia-activated prodrugs for cancer therapy.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound may not be universally available, the safety information for the closely related 3-nitrophenylboronic acid provides valuable guidance.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Inhalation: Avoid inhaling dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a dry and well-ventilated place.

Conclusion

This compound is a commercially available and synthetically accessible compound with significant potential for applications in organic synthesis and medicinal chemistry. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions, combined with the additional functionality imparted by the nitrophenoxy group, makes it a valuable tool for the construction of complex molecules with potential biological activity. This guide provides a foundational understanding of its properties, availability, and applications to support researchers in their scientific endeavors.

References

-

PubChem. 3-Nitrophenylboronic Acid. [Link]

-

AWS. Oxygen and Base-free Oxidative Heck Reactions of Arylboronic Acids with Olefins. [Link]

-

MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

-

SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

A simple, fast and excellent protocol for the synthesis of phenols using CuFe2O4 magnetic nanoparticles. [Link]

- Google Patents.

-

ResearchGate. Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. a. [Link]

-

MedChemica. Publications & Patents. [Link]

-

ResearchGate. (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

-

Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

-

PubMed. Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. [Link]

-

PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]

-

NIH. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. [Link]

-

UT Southwestern. Patents - Medicinal Chemistry. [Link]

-

SpectraBase. 3-Nitrophenylboronic acid - Optional[1H NMR] - Chemical Shifts. [Link]

-

PubChem. (3-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid. [Link]

-

NIST. Benzeneboronic acid, m-nitro-. [Link]

-

ResearchGate. Application in medicinal chemistry and comparison studies. [Link]

-

Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

PubChem. Phenylboronic Acid. [Link]

-

BindingDB. BindingDB PrimarySearch_ki. [Link]

-

Wikipedia. Phenylboronic acid. [Link]

-

NIST. 3-Methylbut-2-enoic acid, 4-nitrophenyl ester. [Link]

-

NIST. Acetic acid, 4-nitrophenyl ester. [Link]

-

SpectraBase. Phenylboronic acid - Optional[1H NMR] - Spectrum. [Link]

-

ResearchGate. Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d... [Link]

-

SpectraBase. Phenylboronic acid - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Phenylboronic acid(98-80-6) 13C NMR [m.chemicalbook.com]

- 8. waters.com [waters.com]

- 9. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stability and Storage of (3-(2-Nitrophenoxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(2-Nitrophenoxy)phenyl)boronic acid is a vital reagent in contemporary organic synthesis, valued for its role in the formation of complex molecular architectures. As with many organoboron compounds, its utility is intrinsically linked to its stability. This guide provides a comprehensive overview of the chemical stability of this compound, detailing its principal degradation pathways and offering evidence-based recommendations for its optimal storage and handling. By understanding the underlying chemical principles, researchers can ensure the integrity of this reagent, leading to more reliable and reproducible experimental outcomes.

Introduction: The Chemical Identity and Significance of this compound

This compound, with the chemical formula C₁₂H₁₀BNO₅, is an arylboronic acid characterized by a boronic acid group and a nitrophenoxy substituent. This unique combination of functional groups makes it a valuable building block in various chemical transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

The boronic acid moiety serves as the reactive center for transmetalation, while the nitrophenoxy group can influence the electronic properties and steric environment of the molecule, thereby modulating its reactivity and conferring specific properties to the resulting products. Given its pivotal role in the synthesis of potentially bioactive molecules and functional materials, ensuring the chemical integrity of this compound is of paramount importance.

Fundamental Principles of Boronic Acid Stability

The stability of boronic acids is a well-documented area of study, with two primary degradation pathways of concern for researchers: protodeboronation and oxidation.

Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is the hydrolytic cleavage of the C-B bond, resulting in the replacement of the boronic acid group with a hydrogen atom. This process is often catalyzed by acidic or basic conditions. The generally accepted mechanism involves the protonation of the boronate species, leading to the formation of a transient intermediate that subsequently undergoes C-B bond cleavage. For arylboronic acids, the rate of protodeboronation is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group present in our target molecule, can impact the electron density at the carbon atom of the C-B bond, thereby affecting its susceptibility to cleavage.[1]

The pH of the medium plays a crucial role in the rate of protodeboronation. The pKa of a boronic acid dictates the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate species. Electron-withdrawing substituents, like the nitro group, are known to lower the pKa of arylboronic acids, making the boronate species more prevalent at lower pH values compared to unsubstituted phenylboronic acid.[2] This is a critical consideration for both reaction conditions and long-term storage in solution.

Oxidation: The Conversion to Phenols

Arylboronic acids are susceptible to oxidation, which converts the boronic acid functionality into a hydroxyl group, yielding the corresponding phenol. This process can be initiated by various oxidizing agents, including atmospheric oxygen and peroxides. The mechanism is thought to involve the formation of a boronate peroxide intermediate, followed by rearrangement and hydrolysis. The oxidative stability of boronic acids can be influenced by stereoelectronic effects and the presence of intramolecular coordination.[3][4] While electron-withdrawing groups can decrease the electron density on the boron atom, potentially making it less susceptible to nucleophilic attack by oxidants, the overall effect on oxidative stability can be complex.[4]

Specific Stability Considerations for this compound

The unique structural features of this compound introduce specific stability considerations beyond the general behavior of arylboronic acids.

The Influence of the 2-Nitrophenoxy Group

-

Electronic Effects : The nitro group is a strong electron-withdrawing group, which will lower the pKa of the boronic acid.[2] This increased acidity means that the more reactive neutral form of the boronic acid will be present at lower pH values.[5] This pH-dependent reactivity profile is a key factor to consider when designing reactions and formulating solutions for storage.[2]

-

Photostability : The presence of the nitrophenyl moiety raises concerns about the photostability of the compound. Nitrophenols are known to be photolabile and can undergo various photochemical transformations upon exposure to light.[6][7] While the ether linkage may alter the exact photochemical behavior, it is prudent to assume that this compound may be sensitive to light, potentially leading to degradation of the nitrophenoxy group and the formation of colored impurities.

-

Thermal Stability : The nitro group can also influence the thermal stability of the molecule. Thermal degradation of nitroaromatic compounds can be complex, and it is advisable to avoid prolonged exposure to high temperatures.[8]

Potential Hydrolysis of the Ether Linkage

The diaryl ether linkage in this compound is generally stable under neutral conditions. However, under strongly acidic or basic conditions, cleavage of the ether bond is possible, although typically requiring harsh conditions.[9][10][11] For typical laboratory storage and use, this degradation pathway is less of a concern compared to protodeboronation and oxidation.

Recommended Storage and Handling Conditions

Based on the chemical principles outlined above and general best practices for boronic acids, the following storage and handling conditions are recommended for this compound to ensure its long-term stability.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C | Refrigeration slows down the rates of potential degradation reactions, including protodeboronation and oxidation. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes contact with atmospheric oxygen and moisture, thereby reducing the risk of oxidation and hydrolysis. |

| Light | Protection from light (Amber vial) | The nitrophenoxy group suggests potential photosensitivity. Protection from light prevents photochemical degradation. |

| Moisture | Store in a dry environment (desiccator) | Boronic acids are often hygroscopic and the presence of water can facilitate protodeboronation. |

| Container | Tightly sealed container | Prevents the ingress of moisture and air. |

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound and establish appropriate re-test dates, forced degradation studies are recommended.[12][13] These studies involve subjecting the compound to a range of stress conditions to accelerate degradation and identify potential degradation products.

Forced Degradation (Stress Testing) Protocol

Objective: To identify the degradation pathways and develop a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 80 °C for 48 hours.

-

Photostability: Expose the solid compound and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis: At predetermined time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analytical Technique: Employ a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. The method should be capable of separating the parent compound from all significant degradation products.

Stability-Indicating HPLC Method Development

Objective: To develop a validated HPLC method for the quantitative analysis of this compound and its degradation products.

Starting HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 10% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Diode array detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm and the λmax of the compound).

-

Column Temperature: 30 °C.

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Analysis of Degradation Products by NMR Spectroscopy

For the identification of major degradation products, ¹H NMR and ¹¹B NMR spectroscopy are invaluable tools.[14][15][16][17]

-

¹H NMR: Can provide structural information on the organic components of the degradation products.

-

¹¹B NMR: Is particularly useful for observing changes in the coordination state of the boron atom. The chemical shift in ¹¹B NMR is sensitive to the hybridization (sp² vs. sp³) of the boron, allowing for the differentiation between the trigonal boronic acid and the tetrahedral boronate ester or other complexes.[14][15][16][17]

Visualizing Degradation Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the potential degradation pathways and a typical experimental workflow for stability assessment.

Caption: Potential degradation pathways for this compound.

Caption: Experimental workflow for a forced degradation study.

Conclusion

The stability of this compound is governed by its susceptibility to protodeboronation, oxidation, and potential photodegradation. By understanding the chemical principles behind these degradation pathways and implementing the recommended storage and handling procedures, researchers can significantly enhance the shelf-life and reliability of this important synthetic building block. The implementation of systematic stability studies, including forced degradation, is crucial for defining appropriate storage conditions and re-test periods in a regulated environment. This proactive approach to reagent management will ultimately contribute to the robustness and success of research and development endeavors.

References

- Hall, D. G. (Ed.). (2011).

- Striegel, A. M., Yau, W. W., Kirkland, J. J., & Bly, D. D. (2009).

-

Raines, R. T., & Gard, J. C. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(11), e2023687118. [Link]

-

Al-Abbad, M., & Laskin, A. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres, 3(2), 246-259. [Link]

-

Anslyn, E. V., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15557-15564. [Link]

- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.

- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.

- ICH Harmonised Tripartite Guideline. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology.

-

An, B. K., & Kim, J. M. (2018). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 23(9), 2333. [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

Anslyn, E. V., et al. (2023). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry, 95(2), 1099-1107. [Link]

-

Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1324-1336. [Link]

-

Ishihara, K., et al. (2008). Kinetic evidence for high reactivity of 3-nitrophenylboronic acid compared to its conjugate boronate ion in reactions with ethylene and propylene glycols. Inorganic Chemistry, 47(5), 1417-1419. [Link]

-

PubChem. (n.d.). 3-Nitrophenylboronic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

-

George, C., & Nizkorodov, S. A. (2021). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules, 26(16), 4937. [Link]

-

Wasylishen, R. E., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(14), 4696-4707. [Link]

-

Wang, J., & Liu, X. (2018). Research on thermal degradation process of p-nitrophenol-based polybenzoxazine. Polymer Degradation and Stability, 153, 21-29. [Link]

-

ResearchGate. (n.d.). Degradation of p-Nitrophenol by thermally activated persulfate in soil system. Retrieved from [Link]

-

ResearchGate. (n.d.). Photolabile Protecting Groups for Nucleosides : Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. Retrieved from [Link]

-

Yatsimirsky, A. K., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4849-4859. [Link]